2-(But-2-ynyloxy)pyridine-4-carboximidamide
Description
2-(But-2-ynyloxy)pyridine-4-carboximidamide is a pyridine derivative featuring a carboximidamide group at the 4-position and a but-2-ynyloxy substituent at the 2-position. The but-2-ynyloxy group introduces an alkyne ether moiety, which may enhance electronic conjugation and influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
2-but-2-ynoxypyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-14-9-7-8(10(11)12)4-5-13-9/h4-5,7H,6H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPVIYOFGOKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(But-2-ynyloxy)pyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with but-2-ynyloxy reagents under specific conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(But-2-ynyloxy)pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using common reducing agents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(But-2-ynyloxy)pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(But-2-ynyloxy)pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting specific biochemical reactions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- However, the polymer with bis(but-2-ynyloxy) groups demonstrates superior χ(2) coefficients, suggesting monomeric derivatives may require further functionalization for high-performance applications .
- Solubility : The hydrochloride salt () exhibits high polarity and hygroscopicity, whereas the but-2-ynyloxy analog’s alkyne ether moiety may balance solubility in organic and aqueous media.
- Thermal Stability: The polymer analog decomposes at ~247°C, while monomeric derivatives (e.g., hydrochloride salt) likely have lower thermal thresholds due to reduced molecular weight .
Biological Activity
Overview
2-(But-2-ynyloxy)pyridine-4-carboximidamide is a pyridine derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound exhibits a range of pharmacological effects, primarily due to its structural characteristics, which allow it to interact with various biological targets. Research has focused on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
The biological activity of 2-(But-2-ynyloxy)pyridine-4-carboximidamide is largely attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It is believed to act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the cellular metabolism.
- Receptor Interaction : It can bind to various receptors, influencing physiological responses.
- Gene Expression Modulation : By interacting with transcription factors, it may affect gene expression patterns crucial for cell proliferation and differentiation.
Antimicrobial Properties
Research indicates that 2-(But-2-ynyloxy)pyridine-4-carboximidamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves:
- Membrane Disruption : The compound integrates into microbial membranes, increasing permeability and leading to cell lysis.
- Enzyme Inhibition : It inhibits key metabolic enzymes in pathogens, disrupting their normal functions.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against pathogens | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Case Studies
-
Antimicrobial Activity Evaluation :
A study evaluated the antimicrobial efficacy of 2-(But-2-ynyloxy)pyridine-4-carboximidamide against various pathogens. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Synthesis and Characterization of Metal Complexes :
Researchers synthesized metal complexes of this compound to enhance its biological activity. These complexes demonstrated improved efficacy against cancer cell lines compared to the parent compound. -
Comparative Toxicity Studies :
Comparative studies indicated that while 2-(But-2-ynyloxy)pyridine-4-carboximidamide exhibits potent biological activities, it also has a dose-dependent toxicity profile. Lower concentrations were effective without significant cytotoxicity, while higher doses resulted in adverse effects on normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
